molecular formula C10H7F3N2 B8153801 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole

Cat. No. B8153801
M. Wt: 212.17 g/mol
InChI Key: UNXSFMWWHHIALZ-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Therapy : Derivatives like 3-phenyl-1H-pyrazole have shown potential as small molecular inhibitors in anticancer therapy, targeting various types of cancers (Liu, Xu, & Xiong, 2017).

  • Oxidation Processes in Organic Synthesis : Compounds such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione have been utilized to oxidize pyrazolines to pyrazoles under mild conditions (Zolfigol et al., 2006).

  • Pesticides : The synthesis of new tricyclic, trifluoromethylated indenopyrazoles, like 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, suggests potential applications in pesticides (Lam, Park, & Sloop, 2022).

  • Antibacterial Pharmaceuticals : Analogs such as 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Leelakumar et al., 2022).

  • Building Blocks in Organic Synthesis : 5-trifluoromethylpyrazoles serve as versatile building blocks for regiospecific construction of pyrazole rings with a trifluoromethyl substituent (Braibante, Clar, & Martins, 1993).

  • Ligand Synthesis in Inorganic Chemistry : New families of pyrazole derivatives, including those with trifluoromethyl groups, are being explored as ligands in inorganic chemistry (Faundez-Gutierrez et al., 2014).

  • Catalysis : New complexes containing mixed pyrazolyl-1,2,3-triazolyl ligands, including those with trifluoromethyl phenyl groups, have potential applications in catalysis, like hydroamination processes (Hua et al., 2012).

  • Antimicrobial and Antioxidant Properties : Certain 1,2,3-triazolyl pyrazole derivatives display broad antimicrobial activities and moderate to good antioxidant properties (Bhat et al., 2016).

  • Synthesis Methods in Organic Chemistry : Research includes exploring new methods for synthesizing trifluoromethyl pyrazoles, such as copper-catalyzed cycloadditions and environmentally benign methods (Lu et al., 2019; Shelke et al., 2007).

  • Phosphorescent Materials : Heteroleptic cyclometalated iridium(III) complexes, including those with N-phenyl-substituted pyrazoles, exhibit efficient blue phosphorescence, useful in various applications like OLEDs (Yang et al., 2005).

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXSFMWWHHIALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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